molecular formula C22H20N2O3S B2895622 2-(1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1798490-78-4

2-(1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2895622
CAS RN: 1798490-78-4
M. Wt: 392.47
InChI Key: AUSHWXVJVCPSNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. For example, the thiophene ring could be introduced via a Paal-Knorr synthesis or a Gewald reaction, while the azetidine ring could be formed via a cyclization reaction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the azetidine ring might undergo ring-opening reactions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds

    A new series of compounds, including dihydropyrimidinone derivatives containing the phthalimide moiety, were synthesized from enaminones, demonstrating a simple and efficient method for obtaining derivatives with potential biological activity (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2020). This process could be analogous to synthesizing compounds similar to the one , emphasizing the versatility of such molecules in drug development.

  • Spectral Characterization

    The spectral characterization of new 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones was achieved through steps beginning with substituted benzoyl chlorides, showing the utility of these compounds in developing novel materials with unique spectral properties (Alimi et al., 2021).

Potential Therapeutic Applications

  • Antimicrobial Evaluation: Some pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives were synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains, highlighting the potential of isoindole-dione derivatives as antimicrobial agents (Jat, Salvi, Talesara, & Joshi, 2006).

Material Applications

  • Electron Transport Performance: A novel phthalimide derivative was synthesized, showcasing solvatochromic shift methods to estimate ground and singlet excited state dipole moments, indicating its potential application in the development of optoelectronic materials (Akshaya et al., 2016).

properties

IUPAC Name

2-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-20(15-7-5-14(6-8-15)16-9-10-28-13-16)23-11-17(12-23)24-21(26)18-3-1-2-4-19(18)22(24)27/h1-2,5-10,13,17-19H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSHWXVJVCPSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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